4-Methyl-6-nitroquinolin-2-ol

CAS No.: 90771-17-8

Cat. No.: VC2319938

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90771-17-8 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 4-methyl-6-nitro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) |

| Standard InChI Key | QBBNQTCDZWMPAH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Properties and Structure

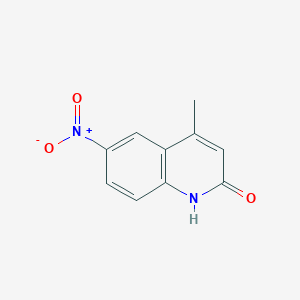

4-Methyl-6-nitroquinolin-2-ol is characterized by its distinctive chemical structure featuring a quinoline core with methyl, nitro, and hydroxyl functional groups. The compound's fundamental properties make it an interesting subject for chemical and pharmaceutical research.

Physical and Chemical Characteristics

The compound 4-methyl-6-nitroquinolin-2-ol has a well-defined set of chemical characteristics that determine its behavior in various environments. It exists as a solid at room temperature and contains three key functional groups: a hydroxyl group at position 2, a methyl group at position 4, and a nitro group at position 6 of the quinoline scaffold . These functional groups contribute to the compound's chemical reactivity and potential applications in various fields.

Structural Information and Identifiers

The molecular structure of 4-methyl-6-nitroquinolin-2-ol consists of a fused bicyclic system with specific substituents that define its unique chemical properties. The compound is formally recognized through various chemical identifiers that facilitate its unambiguous identification in chemical databases and literature.

Table 1: Chemical Identifiers and Properties of 4-methyl-6-nitroquinolin-2-ol

| Property | Value |

|---|---|

| Compound Name | 4-methyl-6-nitroquinolin-2-ol |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| CAS Number | 90771-17-8 |

| MFCD Number | MFCD01014320 |

| IUPAC Name | 4-methyl-6-nitroquinolin-2-ol |

| Alternative Form | 4-methyl-6-nitro-1H-quinolin-2-one |

| SMILES | Cc1cc(nc2ccc(cc12)N+=O)O |

| Standard InChI | InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) |

| Standard InChIKey | QBBNQTCDZWMPAH-UHFFFAOYSA-N |

| PubChem Compound ID | 609262 |

The quinoline core of this compound comprises two fused rings: a benzene ring and a pyridine ring. The hydroxyl group at position 2 of the pyridine ring contributes to the compound's tautomeric behavior, allowing it to exist in both the 2-hydroxy form (quinolinol) and the 2-oxo form (quinolinone). This tautomerism is reflected in the alternative IUPAC name, 4-methyl-6-nitro-1H-quinolin-2-one, which describes the keto tautomer of the compound.

Synthesis Methods

The synthesis of 4-methyl-6-nitroquinolin-2-ol has been documented in scientific literature, providing valuable insights into its preparation and chemical modifications.

Synthetic Routes

The synthesis of 4-methyl-6-nitroquinolin-2-ol typically involves a multi-step process starting from simpler precursors. According to available research, this compound can be prepared through a series of chemical transformations including nitration and functional group modifications.

One documented approach involves starting with 4-methylquinolin-2-ol as the base material. The synthesis proceeds through a nitration step using concentrated nitric/sulfuric acids, which introduces the nitro group at position 6 of the quinoline ring . This nitration step is a crucial modification that significantly alters the electronic properties of the molecule.

Intermediates and Derivatives

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the preparation of amine derivatives. Research has shown that 4-methyl-6-nitroquinolin-2-ol can be converted to 2-chloro-4-methyl-6-nitro-quinoline through chlorination with phosphorus oxychloride . This chlorinated intermediate is particularly valuable as it facilitates subsequent nucleophilic substitution reactions.

The chlorinated derivative serves as a key precursor for the synthesis of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, which are produced through a high-yield, three-step procedure . These amine derivatives have been characterized through various analytical methods including multinuclear NMR spectroscopy and X-ray crystallography, confirming their structural properties.

Table 2: Synthetic Pathway to 4-methyl-6-nitroquinolin-2-ol Derivatives

| Step | Reaction | Product |

|---|---|---|

| 1 | Initial compound | 4-methylquinolin-2-ol |

| 2 | Nitration (HNO₃/H₂SO₄) | 4-methyl-6-nitroquinolin-2-ol |

| 3 | Chlorination (POCl₃) | 2-chloro-4-methyl-6-nitro-quinoline |

| 4 | Amination (R-NH₂) | Alkyl/Aryl-(4-methyl-6-nitro-quinolin-2-yl)amines |

Research Applications

The research applications of 4-methyl-6-nitroquinolin-2-ol extend across various scientific domains, particularly in medicinal chemistry and material science.

Structure-Activity Relationships

The structural features of 4-methyl-6-nitroquinolin-2-ol, particularly its nitro and methyl substituents, contribute to its potential for developing structure-activity relationships in drug discovery efforts. The nitro group at position 6 significantly alters the electronic distribution within the molecule, potentially influencing its interaction with biological targets.

Related research on quinolinone derivatives has explored their role as enzyme inhibitors. For example, quinolinone-based compounds have been studied as inhibitors for specific enzymes such as neuronal nitric oxide synthase (nNOS), which is relevant in neurological disorders. Although these studies don't specifically focus on 4-methyl-6-nitroquinolin-2-ol, they highlight the biological potential of this class of compounds.

Chemical Modifications and Structural Analogs

The structural framework of 4-methyl-6-nitroquinolin-2-ol allows for various chemical modifications, resulting in analogs with potentially distinct properties and applications.

Position-Specific Modifications

Research on related compounds indicates that modifications at different positions of the quinoline core can significantly alter biological activities. For example, the literature contains information on 6-methoxy-4-methyl-5-nitro-quinolin-2-ol (CAS: 84346-28-1), which differs from our target compound in the position of the nitro group (position 5 instead of 6) and includes a methoxy substituent .

Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline represents another structural analog with variations in substituent patterns . These structural relatives demonstrate the versatility of the quinoline scaffold for chemical modifications and the potential for developing compounds with tailored properties.

Advanced Applications in Drug Discovery

Recent research has shown that quinolinone derivatives can serve as important scaffolds in the development of targeted therapeutic agents. For instance, certain quinolinone derivatives have been optimized for shape complementarity to function as potent BCL6 inhibitors, which have implications in cancer treatment . These studies utilized structure-based drug design approaches, analyzing crystal structures of protein-ligand complexes to optimize binding interactions.

While these advanced applications don't directly involve 4-methyl-6-nitroquinolin-2-ol, they highlight the potential of quinolinone derivatives in modern drug discovery efforts. The chemical reactivity of 4-methyl-6-nitroquinolin-2-ol, particularly at its 2-position (hydroxyl/oxo group), makes it amenable to further derivatization for developing compounds with specific binding properties.

Table 3: Structural Analogs of 4-methyl-6-nitroquinolin-2-ol

| Compound | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 4-methyl-6-nitroquinolin-2-ol | 90771-17-8 | C₁₀H₈N₂O₃ | Reference compound |

| 6-methoxy-4-methyl-5-nitro-quinolin-2-ol | 84346-28-1 | C₁₁H₁₀N₂O₄ | Nitro at position 5, methoxy at position 6 |

| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Not provided | C₁₁H₉ClN₂O₃ | Methyl at position 2, nitro at position 3, chloro at position 4, methoxy at position 6 |

Analytical Characterization

The accurate characterization of 4-methyl-6-nitroquinolin-2-ol is essential for confirming its identity and purity in research applications.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical tool for confirming the structure of 4-methyl-6-nitroquinolin-2-ol and its derivatives. Research has utilized both ¹H and ¹³C NMR to characterize the compound and its structural analogs . These spectroscopic methods provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural confirmation.

Mass spectrometry also plays a vital role in the characterization of 4-methyl-6-nitroquinolin-2-ol, providing precise molecular weight information and fragmentation patterns that support structural assignments. The combination of NMR spectroscopy and mass spectrometry offers comprehensive structural validation necessary for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume